molecular formula C6H16Cl2N2O B8188565 (R)-Methyl-morpholin-3-ylmethyl-amine dihydrochlorde

(R)-Methyl-morpholin-3-ylmethyl-amine dihydrochlorde

Cat. No.: B8188565
M. Wt: 203.11 g/mol
InChI Key: AVCMIVXBIXKXDA-QYCVXMPOSA-N
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Description

®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring and a methylamine group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-methyl-1-[(3R)-morpholin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCMIVXBIXKXDA-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1COCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride. This reaction is carried out in a solvent such as tetrahydrofuran at temperatures ranging from 45°C to 70°C. The resulting ®-3-aminopiperidine is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .

Industrial Production Methods

Industrial production of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride often involves large-scale synthesis using similar methods. The process begins with the esterification of ®-2,5-diaminopentanoic acid hydrochloride to form ®-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization to produce ®-3-aminopiperidin-2-one hydrochloride, which is then reduced and converted to the final product .

Chemical Reactions Analysis

Types of Reactions

®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A widely used heterocycle in pharmaceuticals.

    Morpholine: Another heterocycle with applications in organic synthesis.

    Methylamine: A simple amine used in various chemical reactions.

Uniqueness

®-Methyl-morpholin-3-ylmethyl-amine dihydrochloride is unique due to its chiral nature and the presence of both morpholine and methylamine functionalities. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds .

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